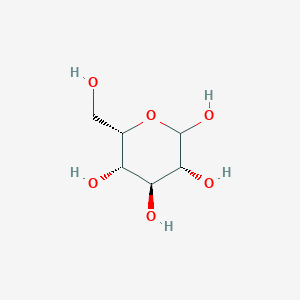

L-(-)-Idose

Description

Structure

3D Structure

Properties

CAS No. |

5934-56-5; 921-60-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.156 |

IUPAC Name |

(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-ZNVMLXAYSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of L-Idose in Glycosaminoglycan Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idose, primarily in its C5 epimer form L-iduronic acid (IdoA), is a critical monosaccharide component of glycosaminoglycans (GAGs), particularly dermatan sulfate (B86663) (DS) and heparan sulfate (HS).[1] Its presence introduces significant conformational flexibility to the polysaccharide chain, a feature that is fundamental to the diverse biological roles of these macromolecules. This technical guide provides an in-depth exploration of the biological significance of L-Idose in GAGs, detailing its impact on GAG structure, protein binding, and cellular signaling. The guide also presents key quantitative data, detailed experimental protocols for the analysis of IdoA-containing GAGs, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Structural and Functional Importance of L-Iduronic Acid

Glycosaminoglycans are linear polysaccharides composed of repeating disaccharide units, each typically consisting of a hexosamine and a uronic acid.[2] The epimerization of D-glucuronic acid (GlcA) to L-iduronic acid at the C5 position is a key post-polymerization modification in the biosynthesis of dermatan sulfate and heparan sulfate.[2] This seemingly subtle stereochemical change has profound consequences for the three-dimensional structure and, consequently, the function of the GAG chain.

Unlike the relatively rigid chair conformation of GlcA, IdoA residues can adopt multiple conformations, including the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat forms.[1] This conformational flexibility allows IdoA-containing regions of GAGs to adapt their shape to interact with a wide array of proteins, including growth factors, cytokines, enzymes, and extracellular matrix components.[2] These interactions are central to numerous physiological and pathological processes, such as cell growth and differentiation, inflammation, coagulation, and cancer metastasis.[2]

Quantitative Data on L-Iduronic Acid in Glycosaminoglycans

The abundance of IdoA varies significantly among different GAGs and tissues, reflecting the specialized functions of these molecules in different biological contexts.

Table 1: L-Iduronic Acid Content in Glycosaminoglycans

| Glycosaminoglycan | Tissue/Source | L-Iduronic Acid Content (% of total uronic acid) | Reference(s) |

| Heparin | Porcine Intestinal Mucosa | ~90% | [3] |

| Dermatan Sulfate | Human Skin Fibroblast Decorin/Biglycan | ~60% | [4] |

| Dermatan Sulfate | Porcine Skin | High | [5] |

| Heparan Sulfate | Human Aorta | 19% | [6] |

| Heparan Sulfate | Human Skin Fibroblast Versican | ~7% | [4] |

The specific arrangement and sulfation pattern of IdoA residues create unique binding sites for various proteins, influencing the affinity and specificity of these interactions.

Table 2: Binding Affinities of IdoA-Containing Glycosaminoglycans to Proteins

| Glycosaminoglycan/Oligosaccharide | Interacting Protein | Binding Affinity (KD) | Reference(s) |

| Dermatan Sulfate | Hepatocyte Growth Factor/Scatter Factor (HGF/SF) | 19.7 nM | [7] |

| Heparin | Fibroblast Growth Factor Receptor 1 (FGFR1) | 63 nM | [8] |

| Heparin | Fibroblast Growth Factor Receptor 2 (FGFR2) | 13 nM | [8] |

| Heparin Hexasaccharide | Fibroblast Growth Factor 2 (FGF-2) | 0.67 µM | [9] |

| Heparin Hexasaccharide | Fibroblast Growth Factor 1 (FGF-1) | 0.78 µM | [9] |

Experimental Protocols

Isolation of Glycosaminoglycans from Tissues

This protocol describes a general method for the extraction and purification of total GAGs from animal tissues.

Materials:

-

Tissue of interest

-

Acetone, ice-cold

-

Distilled water

-

0.5 N NaOH

-

1 N HCl

-

NaCl

-

Actinase E

-

0.1 M Borate (B1201080) buffer, pH 8.0

-

100 mM CaCl₂

-

5% Trichloroacetic acid (TCA)

-

Diethyl ether

-

1 M Na₂CO₃

-

1% Sodium acetate (B1210297)

-

Anion exchange chromatography column (e.g., DEAE-Sephacel)

Procedure:

-

Homogenize the tissue in ice-cold acetone.

-

Centrifuge the homogenate and discard the supernatant. Dry the pellet completely.

-

Resuspend the dried tissue powder in distilled water.

-

Add 0.5 N NaOH and incubate at 50°C for 2 hours to release GAGs from core proteins.

-

Neutralize the solution with 1 N HCl.

-

Add NaCl to a final concentration of 3 M, centrifuge to remove precipitated material.

-

To the supernatant, add Actinase E (pre-activated by incubation at 65°C for 30 minutes in 0.1 M borate buffer with 10 mM CaCl₂) to digest remaining proteins. Incubate at 65°C for 24-48 hours.

-

Stop the reaction by adding 5% TCA and incubate on ice for 1 hour to precipitate peptides.

-

Centrifuge and collect the supernatant.

-

Remove TCA by extraction with diethyl ether.

-

Neutralize the aqueous phase with 1 M Na₂CO₃.

-

Precipitate the GAGs by adding 4 volumes of ethanol containing 1% sodium acetate and incubating overnight at -20°C.

-

Centrifuge to collect the GAG pellet, wash with ethanol, and air-dry.

-

Resuspend the GAGs in an appropriate buffer for further analysis.

-

For further purification, apply the GAG solution to an anion exchange column and elute with a salt gradient.

Enzymatic Digestion of Dermatan Sulfate and Heparan Sulfate

This protocol outlines the specific enzymatic digestion of DS and HS into disaccharides for subsequent analysis.

Materials:

-

Purified GAG sample

-

Chondroitinase ABC from Proteus vulgaris

-

Heparinase I, II, and III from Flavobacterium heparinum

-

Digestion buffer for Chondroitinase ABC (e.g., 50 mM Tris-HCl, 60 mM sodium acetate, pH 8.0)

-

Digestion buffer for Heparinases (e.g., 20 mM sodium acetate, 2 mM calcium acetate, pH 7.0)

-

0.1% Bovine Serum Albumin (BSA)

Procedure for Dermatan Sulfate Digestion:

-

Dissolve the GAG sample in the Chondroitinase ABC digestion buffer.

-

Add Chondroitinase ABC (e.g., 10 mU per 5 µg of GAG).

-

Incubate at 37°C for at least 2 hours, or overnight for complete digestion.

-

Stop the reaction by boiling for 5 minutes.

Procedure for Heparan Sulfate Digestion:

-

Dissolve the GAG sample in the Heparinase digestion buffer.

-

Add a cocktail of Heparinase I, II, and III (e.g., 1 mU of each per 5 µg of GAG).

-

Incubate at 37°C for at least 2 hours, or overnight for complete digestion.

-

Stop the reaction by boiling for 5 minutes.

Disaccharide Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of GAG-derived disaccharides using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

Digested GAG sample (containing unsaturated disaccharides)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile Phase A: Aqueous ammonium (B1175870) acetate solution (e.g., 50 mM)

-

Mobile Phase B: Methanol or Acetonitrile

-

Disaccharide standards

Procedure:

-

Centrifuge the digested GAG sample to remove any precipitated enzyme.

-

Inject an appropriate volume of the supernatant onto the C18 column.

-

Separate the disaccharides using a gradient of Mobile Phase B. An example gradient is a linear increase from 5% to 45% Mobile Phase B over 10 minutes.[10]

-

Perform mass spectrometry in negative ion mode.

-

Identify and quantify disaccharides based on their retention times and mass-to-charge ratios (m/z) compared to known standards. Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Conformational Analysis by 2D NMR Spectroscopy

This protocol outlines the key steps for preparing a sample and acquiring 2D NMR data to study the conformation of IdoA in GAG oligosaccharides.

Materials:

-

Purified GAG oligosaccharide sample (typically >1 mg)

-

D₂O (99.9%)

-

NMR tube

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances within each sugar residue.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. The pattern of NOEs involving the protons of the IdoA ring (H1 to H5) provides information about its conformation (¹C₄, ⁴C₁, or ²S₀). For example, a strong H1-H5 cross-peak is characteristic of the ¹C₄ conformation.

-

Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign carbon resonances.

-

-

Data Analysis:

-

Process and analyze the 2D NMR spectra using appropriate software.

-

Measure coupling constants (³J-values) from the 1D or 2D spectra, which can also be used to infer ring conformation.

-

Integrate cross-peak volumes in NOESY/ROESY spectra to estimate inter-proton distances, which are then used in molecular modeling to determine the predominant solution conformation of the IdoA residue.

-

Visualizing Key Concepts: Signaling Pathways and Workflows

GAG Biosynthesis and L-Iduronic Acid Formation

The formation of IdoA is a critical step in GAG biosynthesis, catalyzed by C5 epimerases.

Caption: Biosynthesis of IdoA-containing GAGs.

Role of L-Iduronic Acid in Growth Factor Signaling

The conformational flexibility of IdoA is crucial for the binding and activation of growth factors, such as Fibroblast Growth Factor (FGF).

Caption: IdoA in HS facilitates FGF signaling.

Experimental Workflow for GAG Analysis

A generalized workflow for the structural analysis of IdoA-containing GAGs is presented below.

Caption: Workflow for GAG structural analysis.

Conclusion and Future Directions

The presence and conformational properties of L-iduronic acid are fundamental to the biological functions of dermatan sulfate and heparan sulfate. Its role in mediating protein-GAG interactions has significant implications for a wide range of cellular processes and disease states. Advances in analytical techniques, particularly mass spectrometry and NMR spectroscopy, continue to provide deeper insights into the complex structure-function relationships of IdoA-containing GAGs. Future research will likely focus on elucidating the specific "GAG codes" that dictate protein binding and cellular responses, paving the way for the development of novel therapeutics that target these interactions for the treatment of diseases such as cancer, inflammatory disorders, and infectious diseases. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of glycosaminoglycan biology.

References

- 1. Iduronic acid - Wikipedia [en.wikipedia.org]

- 2. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Distribution of sulphate and iduronic acid residues in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fibroblast growth factor receptors 1 and 2 interact differently with heparin/heparan sulfate. Implications for dynamic assembly of a ternary signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of Total Human Urinary Glycosaminoglycan Disaccharides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

The Enigma of L-Idose: A Technical Guide to its Non-Natural Occurrence, Chemical Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Idose, a C-5 epimer of D-glucose, stands as a rare monosaccharide that is not found in nature.[1] Its significance in biological systems is not direct but is manifested through its derivative, L-iduronic acid, a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate.[1] This technical guide provides a comprehensive overview of L-idose, focusing on its synthetic preparation, the biosynthesis of its biologically relevant counterpart, L-iduronic acid, and the historical context of its discovery. The information presented herein is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, glycobiology, and drug development.

Natural Occurrence: An Absence in Nature

Contrary to most common sugars, L-idose is not biosynthesized by any known organism and is therefore considered a non-natural sugar.[1] Extensive research has not revealed its presence in any biological system. The structural counterpart found in biological systems is L-iduronic acid, which is incorporated into GAG chains.[1]

The Discovery of Idose: A Legacy of Emil Fischer

The discovery of the hexose (B10828440) sugar idose is attributed to the pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries.[2][3][4][5][6] Fischer's systematic investigation into the stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, led to the elucidation of the structures of all sixteen possible aldohexoses.[4] Through his work on the synthesis and characterization of various sugar isomers, Fischer and his laboratory were the first to describe idose. His development of the Fischer projection provided a standardized method for representing the three-dimensional structures of carbohydrates on a two-dimensional surface, which was instrumental in distinguishing between isomers like glucose, mannose, and idose.[4]

Chemical Synthesis of L-Idose

Due to its absence in nature, L-idose must be prepared through chemical synthesis. Several methods have been developed, typically starting from more abundant monosaccharides like D-glucose or its derivatives.

Synthesis of L-Idose from D-Glucose

A common strategy for the synthesis of L-idose from D-glucose involves a series of stereochemical inversions. While a detailed, step-by-step protocol is outlined below, it is a compilation from various synthetic strategies and should be adapted and optimized based on laboratory conditions and available reagents.

Experimental Protocol: A Representative Synthesis of L-Idose from D-Glucose

This protocol represents a conceptual pathway and requires further refinement for practical implementation.

-

Protection of D-Glucose:

-

React D-glucose with acetone (B3395972) in the presence of a catalyst (e.g., sulfuric acid) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects all hydroxyl groups except the one at C-3.

-

-

Oxidation at C-3:

-

Oxidize the free hydroxyl group at C-3 of the protected glucose derivative to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. This yields 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

-

-

Reduction of the Ketone (Epimerization at C-3):

-

Reduce the ketone at C-3 using a reducing agent like sodium borohydride. This reduction is not stereospecific and will produce a mixture of the original D-gluco configuration and the desired D-allo configuration. The isomers can be separated by chromatography.

-

-

Inversion at C-5:

-

Selectively deprotect the 5,6-O-isopropylidene group under mild acidic conditions to yield 1,2-O-isopropylidene-α-D-allofuranose.

-

Convert the primary hydroxyl group at C-6 to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in pyridine.

-

Treat the tosylated compound with a nucleophile, such as sodium benzoate (B1203000), in a polar aprotic solvent (e.g., DMF). This will proceed via an SN2 reaction, causing an inversion of configuration at C-5 and forming the L-ido derivative.

-

Remove the benzoate group by saponification.

-

-

Deprotection:

-

Remove the remaining 1,2-O-isopropylidene protecting group using stronger acidic conditions to yield L-idose.

-

Synthesis of L-Idose from D-Sorbitol

An alternative route to L-idose involves the oxidation and isomerization of D-sorbitol.[7]

Experimental Protocol: Synthesis of L-Idose from D-Sorbitol

-

Oxidation of D-Sorbitol:

-

Microbial oxidation of D-sorbitol using Gluconobacter suboxydans yields L-sorbose.[7]

-

-

Isomerization of L-Sorbose:

-

Treatment of L-sorbose with an alkaline substance, such as sodium hydroxide, induces racemization, leading to an equilibrium mixture of L-sorbose, L-idose, and L-gulose.[7]

-

-

Separation:

-

The resulting mixture of sugars can be separated using chromatographic techniques to isolate L-idose.

-

Biological Significance: The Role of L-Iduronic Acid

The biological importance of the ido-configuration is realized through L-iduronic acid, a C-5 epimer of D-glucuronic acid. L-iduronic acid is a key component of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides involved in a variety of biological processes, including cell signaling, cell adhesion, and anticoagulation.

Biosynthesis of L-Iduronic Acid in Glycosaminoglycans

L-iduronic acid is not synthesized as a free monosaccharide. Instead, it is formed by the epimerization of D-glucuronic acid residues that have already been incorporated into a growing GAG chain.[8][9][10] This process occurs in the Golgi apparatus and is catalyzed by the enzyme D-glucuronyl C5-epimerase (also known as heparosan-N-sulfate-glucuronate 5-epimerase).[8][9]

The precursor for the D-glucuronic acid units is UDP-D-glucuronic acid, which is synthesized from UDP-D-glucose by the enzyme UDP-glucose 6-dehydrogenase (UGDH).[8]

Enzymatic Pathway of L-Iduronic Acid Biosynthesis

References

- 1. Idose - Wikipedia [en.wikipedia.org]

- 2. Emil Fischer | Science History Institute [sciencehistory.org]

- 3. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. fischer [ursula.chem.yale.edu]

- 6. nobelprize.org [nobelprize.org]

- 7. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]

- 8. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates* | Semantic Scholar [semanticscholar.org]

Stereochemistry and Conformational Analysis of L-Idose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of L-Idose, a rare L-hexoaldose of significant interest in glycobiology and drug discovery. This document details the structural features of L-Idose, the equilibrium between its various forms, and the experimental and computational methodologies used to elucidate its three-dimensional architecture.

Stereochemistry of L-Idose

L-Idose is a monosaccharide with the chemical formula C₆H₁₂O₆. As an aldohexose, it possesses a terminal aldehyde group in its open-chain form and five chiral centers, leading to a rich stereochemical landscape. The "L" designation indicates that the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is oriented to the left in a standard Fischer projection.

In aqueous solution, L-Idose exists in a dynamic equilibrium between its open-chain aldehyde form and cyclic hemiacetal structures. The formation of these rings introduces a new stereocenter at the anomeric carbon (C1), resulting in α and β anomers. The six-membered cyclic form is known as a pyranose, while the five-membered form is a furanose.

Conformational Analysis of L-Idopyranose

The six-membered pyranose ring of L-Idose is not planar and adopts various non-planar conformations to minimize steric strain. The most stable conformations are typically the chair forms, designated as ¹C₄ and ⁴C₁. For most L-sugars, the ¹C₄ conformation is generally favored.

Computational studies using density functional theory (DFT) have provided insights into the relative energies of different conformers of α-L-idopyranose. These calculations suggest a complex conformational landscape with several low-energy forms.

Table 1: Calculated Relative Energies of α-L-Idopyranose Conformers

| Conformer | Relative Energy (kcal/mol) |

| ⁴C₁ (Chair) | 0.00 |

| ²Sₒ (Skew) | Similar energy to ⁴C₁ |

| B₃,ₒ (Boat) | Similar energy to ⁴C₁ |

| ¹S₃ (Skew) | Higher energy |

Data sourced from density functional theory calculations at the B3LYP/6-311++G* level.*[1]

The interconversion between these conformers proceeds through various transition states, with the most plausible pathway for the α-L-idopyranose ring being the interconversion between the ⁴C₁ and B₃,ₒ forms via an E₃ envelope transition state, with a calculated energy barrier of 5.21 kcal/mol.[1]

Dihedral Angles and Coupling Constants

Table 2: Predicted Dihedral Angles and Expected ³JHH Coupling Constants for the ¹C₄ Conformation of L-Idopyranose

| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) |

| H1a-H2a | ~180 | 8 - 10 |

| H2a-H3e | ~60 | 2 - 4 |

| H3e-H4a | ~60 | 2 - 4 |

| H4a-H5a | ~180 | 8 - 10 |

Note: These are generalized predictions for a canonical ¹C₄ chair conformation. Actual values for L-Idose may vary due to substituent effects and conformational distortions.

Conformational Equilibrium of L-Idose in Solution

The equilibrium distribution of the different forms of L-Idose in solution is a critical factor in its biological activity and chemical reactivity. This equilibrium includes the α and β anomers of both the pyranose and furanose forms, as well as the open-chain aldehyde. It has been noted that L-Idose has a significantly higher proportion of its free aldehyde form in solution compared to D-glucose.

While precise quantitative data for the complete equilibrium of L-Idose is scarce, the general principles of mutarotation suggest that the pyranose forms are predominant in solution for most hexoses.

Caption: Equilibrium of L-Idose in solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for the conformational analysis of carbohydrates in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural elucidation.

Protocol for 2D NMR Analysis of L-Idose:

-

Sample Preparation: Dissolve a purified sample of L-Idose (typically 1-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration.

-

1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the anomeric proton signals, which typically resonate in a distinct downfield region.

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within each sugar ring.

-

Set up a standard COSY experiment on the spectrometer.

-

Acquire data with a sufficient number of increments in the indirect dimension for adequate resolution.

-

Process the data with appropriate window functions and phasing.

-

-

2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a monosaccharide ring, from the anomeric proton to the H6 protons.

-

Use a mixing time appropriate for the expected range of coupling constants (e.g., 80-120 ms).

-

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of the ¹³C spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming assignments and identifying linkages in oligosaccharides.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify through-space correlations between protons that are close in proximity, providing crucial distance restraints for 3D structure determination.

-

Use a mixing time appropriate for the size of the molecule to observe NOE or ROE cross-peaks.

-

Computational Modeling

Molecular mechanics and quantum mechanics calculations are used to complement experimental data and provide a more detailed picture of the conformational landscape.

Protocol for Molecular Dynamics (MD) Simulation of L-Idose:

-

Structure Preparation: Build the initial 3D structure of the desired L-Idose conformer (e.g., the ¹C₄ chair of α-L-idopyranose) using a molecular modeling software.

-

Force Field Selection: Choose a carbohydrate-specific force field, such as GLYCAM, CHARMM, or AMBER, for the simulation.

-

Solvation: Place the L-Idose molecule in a periodic box of explicit solvent (e.g., TIP3P water).

-

System Neutralization: Add counter-ions if the molecule is charged.

-

Minimization: Perform energy minimization to relieve any steric clashes in the initial setup.

-

Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system.

-

Production Run: Run the main MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.

-

Analysis: Analyze the trajectory to determine properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and hydrogen bonding patterns.

Caption: Workflow for conformational analysis.

Conclusion

The stereochemistry and conformational flexibility of L-Idose are key determinants of its chemical and biological properties. A combination of advanced experimental techniques, particularly multi-dimensional NMR spectroscopy, and computational modeling provides a powerful approach to unraveling its complex three-dimensional structure and dynamics in solution. A thorough understanding of these features is essential for the rational design of L-Idose-based therapeutics and for elucidating its role in biological systems.

References

The Pivotal Role of L-Idose in the Synthesis of L-Iduronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Iduronic acid (IdoA) is a critical carbohydrate component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (B86663), and dermatan sulfate. The unique conformational flexibility of IdoA residues within these polysaccharides is fundamental to their biological activities, including the regulation of blood coagulation, cell signaling, and viral entry. The synthesis of IdoA-containing oligosaccharides, essential for the development of novel therapeutics and research tools, is a significant challenge in carbohydrate chemistry. This technical guide provides an in-depth exploration of the role of L-idose as a key precursor in the chemical synthesis of L-iduronic acid and contrasts this with the biosynthetic pathway, offering detailed experimental insights and quantitative data for researchers in the field.

The Dual Pathways to L-Iduronic Acid: Biosynthesis vs. Chemical Synthesis

The formation of L-iduronic acid occurs through two distinct routes: a biological, enzyme-mediated pathway and a synthetic, chemical pathway. Understanding both is crucial for the strategic design and production of complex GAGs.

Biosynthesis: A Polymer-Level Transformation

In biological systems, L-iduronic acid is not synthesized from a free L-idose precursor. Instead, it is formed through the C-5 epimerization of D-glucuronic acid (GlcA) residues that have already been incorporated into the growing glycosaminoglycan chain.[1][2] This post-polymerization modification is catalyzed by the enzyme D-glucuronyl C5-epimerase .[3][4] The reaction is reversible, with the equilibrium favoring D-glucuronic acid.[3][5]

The biosynthetic pathway underscores a fundamental principle: nature's approach to IdoA synthesis is one of modification rather than direct incorporation of an L-iduronic acid nucleotide sugar. While the existence of a UDP-L-iduronic acid precursor has been investigated, the primary route involves the epimerization of the polymer backbone.[6][7]

Chemical Synthesis: The Indispensable Role of L-Idose

Due to the commercial unavailability and difficulty in isolating L-idose and L-iduronic acid from natural sources, chemical synthesis is the primary method for producing defined GAG oligosaccharides.[8][9] In this context, L-idose derivatives serve as crucial building blocks. The general strategy involves synthesizing a protected form of L-idose, incorporating it into a growing oligosaccharide chain, and then oxidizing the C-6 primary alcohol to a carboxylic acid to form the L-iduronic acid residue.[8][10]

The synthesis of the L-idose building block itself is a significant challenge, often starting from more abundant and cheaper monosaccharides like D-glucose. This requires a series of stereochemical inversions to achieve the L-ido configuration.[11][12][13]

Quantitative Data Presentation

Enzymatic Synthesis: Kinetics of D-Glucuronyl C5-Epimerase

The activity of D-glucuronyl C5-epimerase is critical for the chemoenzymatic synthesis of heparin and heparan sulfate. Understanding its kinetic parameters is essential for optimizing reaction conditions.

| Enzyme Source/Construct | Substrate | Apparent Km / K50 (µM) | Apparent Vmax (units/mg) | Specific Activity (cpm 3H released/mg/30 min) | Reference |

| Bovine Liver (partially purified) | O-desulfated [5-3H]heparin | - | - | 8 x 107 | [14] |

| Furth Mastocytoma (partially purified) | O-desulfated [5-3H]heparin | - | - | 6 x 106 | [14] |

| Recombinant C5-Epimerase | N-sulfoheparosan (NSH) | 160 ± 10 (K50) | 0.20 ± 0.01 (µmol/min/mg) | - | [5] |

| Recombinant C5-Epimerase (+ CaCl2 & MgCl2) | N-sulfoheparosan (NSH) | 40 ± 10 (Km) | 0.18 ± 0.01 (µmol/min/mg) | - | [5] |

Note: The kinetic behavior of C5-epimerase can be non-Michaelis-Menten, exhibiting sigmoidal kinetics, hence K50 (substrate concentration at half-maximal velocity) is sometimes reported instead of Km.[5]

Chemical Synthesis: Representative Yields

The multi-step nature of chemical synthesis makes overall yield a critical factor. The following table summarizes yields for key transformations in the synthesis of L-iduronic acid building blocks.

| Starting Material | Target Intermediate/Product | Key Transformation | Yield (%) | Reference |

| Diacetone-D-glucose | L-ido cyanohydrin | Four-step synthesis including cyanohydrin reaction | 76 (overall) | [15] |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Two-step conversion | Efficient | [12] |

| Diacetone α-D-glucose | 1,6-anhydro-β-L-idopyranose | Multi-step synthesis including hydrolysis | Excellent | [12] |

| Protected L-idose derivative | α-linked disaccharide | Glycosylation | 61 | [16] |

| Protected L-idose-containing disaccharide | L-iduronic acid-containing disaccharide | C-6 Oxidation | Not specified | [8][10] |

Experimental Protocols

Purification of D-Glucuronyl C5-Epimerase (from Bovine Liver)

This protocol provides a general overview of the purification of D-glucuronyl C5-epimerase.[17][18]

Objective: To purify D-glucuronyl C5-epimerase from a crude tissue homogenate.

Materials:

-

Bovine liver

-

Buffer solutions for homogenization and chromatography

-

Affinity chromatography resins: O-desulfated heparin-Sepharose, Red Sepharose, Phenyl Sepharose, Concanavalin A-Sepharose

-

SDS-PAGE reagents

-

Protein concentration assay reagents

Procedure:

-

Homogenization: Homogenize fresh bovine liver in an appropriate buffer to obtain a crude extract.

-

Centrifugation: Subject the homogenate to high-speed centrifugation to obtain a supernatant fraction.

-

Affinity Chromatography I (O-desulfated heparin-Sepharose): Apply the supernatant to an O-desulfated heparin-Sepharose column. Elute the bound proteins with a salt gradient.

-

Affinity Chromatography II (Red Sepharose): Pool the active fractions and apply them to a Red Sepharose column. Elute with a salt gradient.

-

Hydrophobic Interaction Chromatography (Phenyl Sepharose): Apply the active fractions from the previous step to a Phenyl Sepharose column and elute with a decreasing salt gradient.

-

Lectin Affinity Chromatography (Concanavalin A-Sepharose): Apply the pooled active fractions to a Concanavalin A-Sepharose column. Elute with a solution containing a competitive sugar such as methyl α-D-mannopyranoside.

-

Purity Analysis: Analyze the purified protein by SDS-PAGE with silver staining to confirm a single band corresponding to the molecular weight of the epimerase (approximately 52 kDa).[17]

-

Activity Assay: Throughout the purification process, assay the fractions for epimerase activity.

Assay for D-Glucuronyl C5-Epimerase Activity

This assay is based on the release of tritium (B154650) from a [5-3H]-labeled substrate.[19][20]

Objective: To quantify the enzymatic activity of D-glucuronyl C5-epimerase.

Materials:

-

Purified D-glucuronyl C5-epimerase

-

[5-3H]uronyl-labeled substrate (e.g., N-deacetylated/sulfated E. coli K5 capsular polysaccharide)

-

Incubation buffer (e.g., MES buffer, pH 7.0)

-

Scintillation vials and scintillation cocktail

-

Apparatus for biphasic liquid scintillation counting or anion-exchange chromatography to separate 3H2O from the labeled polymer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified enzyme (e.g., 10 ng) with the tritium-labeled substrate in the incubation buffer to a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Terminate the reaction by heat inactivation or addition of a quenching solution.

-

Separation of Tritiated Water: Separate the released 3H2O from the remaining labeled polysaccharide substrate. This can be achieved by methods such as distillation, biphasic liquid scintillation, or passing the mixture through a small anion-exchange column that binds the polysaccharide.

-

Quantification: Measure the radioactivity of the 3H2O fraction using a liquid scintillation counter.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of tritium released per unit time per amount of enzyme.

Chemical Synthesis: A Representative Route from D-Glucose to an L-Idose Derivative

The following outlines a key transformation in the synthesis of L-idose derivatives from a readily available D-glucose starting material. This example focuses on the conversion of a diacetone-α-D-glucose derivative to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose.[12]

Objective: To synthesize a protected L-idose precursor from a D-glucose derivative.

Materials:

-

Diacetone-α-D-glucose

-

Reagents for a two-step conversion (specifics can be found in the cited literature)

-

Solvents for reaction and purification (e.g., dichloromethane, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Conversion of Diacetone-α-D-glucose: The starting material, diacetone-α-D-glucose, is subjected to a series of reactions that typically involve modification at the C-5 and C-6 positions to facilitate the inversion of stereochemistry at C-5.

-

Step 2: Formation of the L-ido configuration: A key step involves an intramolecular reaction that proceeds with inversion of configuration at C-5, leading to the formation of the L-idofuranose ring system.

-

Purification: The resulting 1,2:3,5-di-O-isopropylidene-β-L-idofuranose is purified by silica gel column chromatography.

-

Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as 1H and 13C NMR and mass spectrometry.

This L-idose derivative can then be further manipulated, for example, by hydrolysis to form 1,6-anhydro-β-L-idopyranose, another versatile building block for the synthesis of IdoA-containing oligosaccharides.[12]

Conclusion

The synthesis of L-iduronic acid is a cornerstone of glycosaminoglycan research and development. While nature employs an elegant post-polymerization epimerization strategy, chemical synthesis relies heavily on the use of L-idose as a precursor. The preparation of L-idose building blocks, typically from D-glucose, is a complex but essential process that enables the construction of structurally defined oligosaccharides. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to synthesize these biologically important molecules and to further investigate the enzymatic machinery involved in their biosynthesis. Advances in both chemical and chemoenzymatic approaches will continue to drive the development of novel heparin and heparan sulfate-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering of routes to heparin and related polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9290530B2 - Chemoenzymatic synthesis of heparin and heparan sulfate analogs - Google Patents [patents.google.com]

- 7. Synthesis of uridine 5'-diphosphoiduronic acid: a potential substrate for the chemoenzymatic synthesis of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biosynthesis of heparin/heparan sulfate. Purification of the D-glucuronyl C-5 epimerase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high effective expression of human D-glucuronyl C5-epimerase with dimer structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and Functional Study of d-Glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Exploring the Metabolic Fate of L-Idose in Biological Systems: A Technical Whitepaper

Introduction

L-Idose, a rare hexose (B10828440) and a C-5 epimer of D-glucose, represents an intriguing subject for metabolic studies. Unlike its ubiquitous counterpart, D-glucose, the metabolic fate of L-Idose in biological systems is not well-chartered. This technical guide synthesizes the current understanding of L-Idose metabolism, focusing on its enzymatic interactions and the methodologies employed for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry of rare sugars and their potential applications.

While comprehensive data on the absorption, distribution, and excretion of L-Idose remain limited, existing research primarily highlights its role as a substrate for aldose reductase. This guide will delve into the specifics of this enzymatic reaction, present the available quantitative data, and outline the experimental protocols pertinent to its investigation.

Metabolic Fate of L-Idose: The Aldose Reductase Pathway

The principal known metabolic transformation of L-Idose in mammalian systems involves its reduction by aldose reductase (AR), an enzyme implicated in the polyol pathway. This pathway is of significant interest in the context of diabetic complications. L-Idose has been identified as an efficient substrate for both bovine lens and human recombinant aldose reductase.[1]

The enzymatic reaction is as follows:

L-Idose + NADPH + H⁺ ⇌ L-Sorbitol + NADP⁺

Studies have shown that while the catalytic efficiency (kcat) of aldose reductase for L-Idose is nearly identical to that for D-glucose, the Michaelis constant (KM) is significantly lower for L-Idose.[1] This suggests a higher affinity of the enzyme for L-Idose, which is attributed to the greater proportion of L-Idose existing in the open-chain aldehyde form compared to D-glucose.[1][2] This characteristic makes L-Idose a valuable tool for in vitro studies of aldose reductase activity and inhibitor screening.[1][2]

Beyond this well-characterized enzymatic step, information on the subsequent metabolic fate of L-sorbitol derived from L-Idose, as well as the overall absorption, distribution, and excretion of L-Idose in vivo, is not extensively documented in the current scientific literature.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of aldose reductase with L-Idose as a substrate.

| Enzyme Source | Substrate | K_M (mM) | k_cat (min⁻¹) | Reference |

| Human Recombinant AKR1B1 | L-Idose | 3.9 | - | [2] |

| Bovine Lens Aldose Reductase | L-Idose | Significantly lower than D-glucose | Essentially identical to D-glucose | [1] |

| Human Recombinant Aldose Reductase | L-Idose | Significantly lower than D-glucose | Essentially identical to D-glucose | [1] |

Note: Specific values for k_cat were not provided in the cited sources, but were described as being essentially identical to those for D-glucose.

Signaling Pathways and Cellular Effects

Currently, there is a lack of published evidence detailing the specific effects of L-Idose on intracellular signaling pathways. Research has predominantly focused on its interaction with aldose reductase, and its broader impact on cellular signaling remains an area for future investigation.

Experimental Protocols

Detailed experimental protocols for the comprehensive analysis of L-Idose metabolism in vivo are not well-established due to the limited scope of research. However, the methodologies for studying its primary known interaction with aldose reductase are well-defined.

1. Aldose Reductase Activity Assay

This protocol is designed to measure the kinetic parameters of aldose reductase with L-Idose as a substrate.

-

Enzyme Preparation:

-

Purification of recombinant human aldose reductase (AKR1B1) expressed in E. coli or extraction from bovine lens tissue.[2]

-

The purified enzyme should be dialyzed against a suitable buffer, such as 10 mM sodium phosphate (B84403) buffer (pH 7.0).

-

-

Reaction Mixture:

-

Assay buffer: 0.1 M sodium phosphate buffer (pH 6.8).

-

NADPH (cofactor): Final concentration of 0.1 mM.

-

L-Idose (substrate): A range of concentrations (e.g., 0.5 mM to 20 mM) to determine K_M.

-

Enzyme solution.

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture.

-

The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

Initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

Kinetic parameters (K_M and V_max) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

-

2. General Methods for Rare Sugar Analysis in Biological Samples

The following are general techniques that can be adapted for the study of L-Idose absorption, distribution, and excretion.

-

Sample Preparation:

-

Biological matrices (e.g., plasma, urine, tissue homogenates) are typically pretreated to remove proteins and other interfering substances. Protein precipitation with agents like perchloric acid is a common method.[3]

-

-

Chromatographic Separation:

-

Detection Methods:

-

Pulsed Amperometric Detection (PAD): A sensitive and selective method for the direct detection of underivatized carbohydrates.[4]

-

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules like L-Idose in complex biological samples.[3]

-

Refractive Index (RI) Detection: A universal detector for HPLC, but with lower sensitivity compared to PAD and MS.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for investigating the metabolic fate of L-Idose.

The current body of research on the metabolic fate of L-Idose is primarily centered on its interaction with aldose reductase, where it serves as an efficient substrate. This has positioned L-Idose as a useful tool for studying the enzyme's activity and for screening potential inhibitors relevant to diabetic complications. However, a comprehensive understanding of its absorption, distribution, broader metabolic pathways, and excretion in vivo is largely absent. Future research employing modern analytical techniques such as stable isotope tracing and mass spectrometry will be crucial to elucidate the complete metabolic journey of L-Idose in biological systems. Such studies will not only expand our fundamental knowledge of rare sugar metabolism but also uncover any potential therapeutic or physiological effects of L-Idose.

References

- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of levodopa by chromatography-based methods in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro [mdpi.com]

L-Idose in Glycobiology Research: A Technical Guide to Unlocking its Potential

For Researchers, Scientists, and Drug Development Professionals

L-Idose, a rare hexose (B10828440) and the C-5 epimer of D-glucose, is emerging as a valuable tool in glycobiology research. Though not abundant in nature, its unique stereochemistry and its role as a precursor to L-iduronic acid—a critical component of glycosaminoglycans (GAGs)—position it as a key molecule for investigating fundamental biological processes. This technical guide provides an in-depth exploration of L-Idose's potential applications, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

L-Idose as a Building Block for Glycosaminoglycan Synthesis

L-Iduronic acid (IdoA) is a crucial constituent of GAGs such as heparin, heparan sulfate (B86663) (HS), and dermatan sulfate. The conformational flexibility of the IdoA ring is essential for the specific interactions of these GAGs with a multitude of proteins, thereby regulating processes like cell signaling, coagulation, and viral entry.[1][2] Since L-Idose can be enzymatically or chemically converted to L-Iduronic acid, it serves as a vital synthetic precursor for the construction of GAG oligosaccharides used in functional studies.

Heparan Sulfate Biosynthesis and the Role of L-Iduronic Acid

Heparan sulfate proteoglycans (HSPGs) are ubiquitously present on cell surfaces and in the extracellular matrix, where they act as co-receptors for a variety of signaling molecules, including fibroblast growth factors (FGFs) and vascular endothelial growth factor (VEGF). The biosynthesis of HS is a complex process involving the polymerization of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units, followed by a series of modification reactions. A key modification is the epimerization of D-glucuronic acid to L-iduronic acid by the enzyme glucuronyl C5-epimerase. The presence and sulfation pattern of IdoA residues create specific binding sites for proteins, thus modulating their activity.

References

The Nematicidal Potential of L-Idose: A Technical Guide to its Biological Activity and Growth Inhibitory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing demand for novel, sustainable nematicides has spurred research into the biological activities of rare sugars. Among these, L-Idose, a C5 epimer of D-glucose, has demonstrated significant growth inhibitory effects against the model nematode, Caenorhabditis elegans. This technical guide provides a comprehensive overview of the current understanding of L-Idose's biological activity, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing nematode growth, and a hypothesized mechanism of action involving key metabolic and signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of nematology, drug discovery, and sustainable agriculture.

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial crop losses annually.[1] The prohibition of many conventional chemical nematicides due to environmental and health concerns has created an urgent need for effective and eco-friendly alternatives. Rare sugars, monosaccharides that are uncommon in nature, are emerging as a promising class of compounds with potential applications in crop protection.[1][2]

Recent studies have highlighted the growth-inhibitory properties of several rare sugars against the nematode Caenorhabditis elegans.[1][2][3][4][5][6][7][8][9] Notably, L-Idose has been identified as a potent inhibitor of C. elegans growth, suggesting its potential as a lead compound for the development of novel nematicides.[3][4][5][6][7][9] This guide synthesizes the available research on the biological activity of L-Idose in nematodes, providing a technical foundation for further investigation and development.

Quantitative Data on Growth Inhibition

Studies comparing the effects of various aldohexose stereoisomers on C. elegans have demonstrated that L-Idose exhibits considerable growth inhibition. The following table summarizes the key quantitative findings from these studies.

| Rare Sugar | Relative Body Size (%) vs. Control | Culture Condition | Reference |

| L-Idose | 49.5 | Monoxenic | [3] |

| D-Allose | 60.8 | Monoxenic | [3] |

| D-Talose | 64.4 | Monoxenic | [3] |

Table 1: Comparative growth inhibitory effects of rare sugars on C. elegans. The data represents the mean body size of nematodes treated with the respective sugars relative to untreated controls.

These findings underscore the significant inhibitory potential of L-Idose compared to other bioactive rare sugars.[3]

Experimental Protocols

The following protocols are detailed methodologies for conducting C. elegans growth inhibition assays, based on established methods.[10][11][12][13][14]

Monoxenic Culture Growth Inhibition Assay

This assay assesses nematode growth in the presence of a food source (E. coli).

Materials:

-

C. elegans N2 (wild-type) strain

-

E. coli OP50

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

S-medium

-

L-Idose and other test sugars

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Synchronization of C. elegans : Prepare a synchronized population of L1 larvae by treating gravid adults with a bleaching solution (sodium hypochlorite (B82951) and NaOH) to isolate eggs. Hatch the eggs in M9 buffer without a food source.

-

Preparation of Bacterial Culture : Culture E. coli OP50 in LB broth overnight. Centrifuge the culture and resuspend the bacterial pellet in S-medium to a desired optical density (e.g., OD600 of 0.5).

-

Assay Setup : In a 96-well plate, add the synchronized L1 larvae, the E. coli OP50 suspension, and the desired concentrations of L-Idose or other test sugars to a final volume of 100 µL per well. Include untreated control wells.

-

Incubation : Incubate the plates at 20°C with continuous shaking for a specified period (e.g., 72 hours).

-

Growth Assessment : Measure the growth of the nematodes. This can be done by quantifying the body size of individual nematodes using microscopy and image analysis software, or by measuring the optical density of the wells using a microplate reader, which correlates with the overall biomass.

Axenic Culture Growth Inhibition Assay

This assay evaluates the direct effect of L-Idose on nematode growth in a chemically defined medium, eliminating the influence of the bacterial food source.

Materials:

-

C. elegans N2 (wild-type) strain

-

C. elegans Maintenance Medium (CeMM)

-

L-Idose and other test sugars

-

96-well microtiter plates

Procedure:

-

Synchronization of C. elegans : Obtain synchronized L1 larvae as described in the monoxenic assay protocol.

-

Assay Setup : In a 96-well plate, add the synchronized L1 larvae to CeMM. Add the desired concentrations of L-Idose or other test sugars.

-

Incubation : Incubate the plates at 20°C for the desired duration.

-

Growth Assessment : Assess nematode growth as described in the monoxenic assay protocol.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the growth inhibitory effects of L-Idose on C. elegans.

Hypothesized Signaling Pathway of L-Idose Action

The precise molecular mechanism by which L-Idose inhibits nematode growth is yet to be fully elucidated. However, based on studies of other rare sugars, a plausible hypothesis is that L-Idose acts as an antimetabolite, interfering with key carbohydrate metabolic and signaling pathways that are crucial for growth and development.[1][5][8]

One of the central pathways regulating growth in C. elegans in response to nutrient availability is the Insulin/IGF-1 signaling (IIS) pathway.[3][4][15][16][17] It is proposed that L-Idose, being a stereoisomer of glucose, may be phosphorylated by hexokinase, leading to the accumulation of a non-metabolizable L-Idose-6-phosphate. This could disrupt glycolysis and downstream pathways such as the Hexosamine Pathway, which is involved in protein modification and nutrient sensing.[18][19][20][21][22] The disruption of these pathways could lead to reduced energy production and altered gene expression, ultimately resulting in growth inhibition.

Discussion and Future Directions

The available evidence strongly suggests that L-Idose is a promising candidate for the development of a novel class of nematicides. Its significant growth inhibitory effect on C. elegans warrants further investigation into its efficacy against plant-parasitic nematodes of agricultural importance.

Future research should focus on:

-

Determining the IC50 of L-Idose : Establishing a precise dose-response curve to quantify its potency.

-

Elucidating the Molecular Mechanism : Utilizing genetic and biochemical approaches in C. elegans to identify the specific molecular targets and signaling pathways affected by L-Idose. This includes validating the hypothesized role of hexokinase and the impact on the Insulin/IGF-1 and Hexosamine pathways.

-

Assessing Efficacy Against Plant-Parasitic Nematodes : Evaluating the nematicidal activity of L-Idose against economically important nematode species.

-

Investigating Environmental Fate and Non-Target Effects : Understanding the persistence of L-Idose in the soil and its potential impact on beneficial soil organisms.

Conclusion

L-Idose exhibits potent biological activity, leading to significant growth inhibition in the nematode C. elegans. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for its assessment, and proposed a plausible mechanism of action. The unique properties of L-Idose as a rare sugar position it as a compelling subject for further research and development in the pursuit of sustainable and effective nematode control strategies. The methodologies and hypotheses presented herein provide a solid framework for advancing our understanding and application of this promising bioactive compound.

References

- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid and Carbohydrate Metabolism in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Insulin/insulin-like growth factor signaling in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Item - Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. ceint.duke.edu [ceint.duke.edu]

- 11. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for survival assay of Caenorhabditis elegans to Pseudomonas aeruginosa PA14 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. collaborate.princeton.edu [collaborate.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Hexosamine Pathway Activation Improves Protein Homeostasis through the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of L-(-)-Idose from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the stereoselective synthesis of the rare sugar L-(-)-Idose, starting from the readily available D-Glucose. The protocols detailed herein are based on established chemical transformations, offering a practical pathway for obtaining this valuable carbohydrate for various research and development applications, including its role as a component of bioactive molecules.

This compound, the C5 epimer of D-Glucose, is a rare hexose (B10828440) that is not abundant in nature.[1][2] Its synthesis is a key challenge for chemists working on the synthesis of glycosaminoglycans and other biologically active compounds.[3] The following application notes and protocols describe a multi-step synthesis beginning with the protection of D-Glucose, followed by a key stereochemical inversion at the C5 position, and concluding with deprotection to yield the final product.

Experimental Workflow

The overall synthetic strategy involves four main stages:

-

Protection of D-Glucose: The hydroxyl groups of D-Glucose are protected to allow for regioselective reactions. This is typically achieved by converting D-Glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose.

-

Modification and Preparation for Inversion: The protected D-Glucose derivative undergoes a series of reactions to prepare the molecule for the crucial C5 inversion. This involves the selective deprotection of the 5,6-O-isopropylidene group followed by oxidation.

-

Stereoselective Inversion at C5: This is the key step where the stereochemistry at the C5 position is inverted to transform the D-gluco configuration into the L-ido configuration.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a diagram illustrating the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound from D-Glucose.

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

This protocol describes the protection of D-Glucose as its diacetonide derivative, a crucial starting material for subsequent transformations.[4][5]

Materials:

-

D-Glucose

-

Anhydrous Acetone (B3395972)

-

Concentrated Sulfuric Acid

-

Sodium Carbonate (anhydrous)

-

Anhydrous Copper (II) Sulfate (B86663) (optional, as a dehydrating agent)

-

Cyclohexane (B81311) or Hexane (B92381) for recrystallization

Procedure:

-

Suspend D-Glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath (0-5 °C).

-

Slowly add concentrated sulfuric acid dropwise to the stirred suspension.

-

Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

(Optional) Add anhydrous copper (II) sulfate to the reaction mixture to act as a dehydrating agent and continue stirring.

-

Once the reaction is complete (as indicated by TLC), neutralize the excess acid by carefully adding anhydrous sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the solids (copper sulfate and excess sodium carbonate).

-

Evaporate the acetone from the filtrate under reduced pressure to obtain a crude syrup.

-

Dissolve the syrup in dichloromethane or chloroform and wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from cyclohexane or hexane to afford pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

| Parameter | Value | Reference |

| Yield | 70-85% | [4] |

| Reaction Time | 6-24 hours | [4] |

| Temperature | 0-25 °C | [4] |

Protocol 2: Conversion of Diacetone Glucose to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose

This two-step protocol, based on the work of Lee et al. (2004), achieves the critical inversion of stereochemistry at the C5 position.[6]

Step 2a: Oxidation and Rearrangement

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM.

-

Add PCC to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with DCM.

-

Concentrate the combined filtrates under reduced pressure to yield the crude intermediate, 1,2-O-isopropylidene-α-D-xylo-hexofuran-5-ulose.

Step 2b: Reduction and Isopropylidene Migration

Materials:

-

Crude 1,2-O-isopropylidene-α-D-xylo-hexofuran-5-ulose

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Anhydrous acetone

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve the crude ulose from the previous step in methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Quench the reaction by the addition of acetone.

-

Evaporate the solvents under reduced pressure.

-

The resulting crude diol is then treated with anhydrous acetone and a catalytic amount of concentrated sulfuric acid, similar to Protocol 1, to induce the formation of the 3,5-O-isopropylidene group, leading to the desired L-idofuranose derivative.

-

Work-up and purify by column chromatography on silica gel.

| Parameter | Value | Reference |

| Overall Yield (2 steps) | ~60-70% | [6] |

| Reaction Time (Oxidation) | 2-4 hours | [6] |

| Reaction Time (Reduction) | 1-2 hours | [6] |

| Temperature (Oxidation) | 25 °C | [6] |

| Temperature (Reduction) | 0-25 °C | [6] |

Protocol 3: Hydrolysis to 1,6-anhydro-β-L-idopyranose

The protected L-idofuranose derivative is converted to a stable anhydro pyranose form, which is a versatile intermediate for the synthesis of various L-hexose derivatives.[6]

Materials:

-

1,2:3,5-di-O-isopropylidene-β-L-idofuranose

-

Aqueous acetic acid (e.g., 80%) or another suitable acid catalyst

Procedure:

-

Dissolve 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in aqueous acetic acid.

-

Heat the solution at an elevated temperature (e.g., 80-90 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual acetic acid.

-

The crude product can be purified by crystallization or column chromatography.

| Parameter | Value | Reference |

| Yield | Excellent (>90%) | [6] |

| Reaction Time | 2-4 hours | [6] |

| Temperature | 80-90 °C | [6] |

Protocol 4: Deprotection to this compound

The final step involves the acidic hydrolysis of the anhydro sugar to yield this compound.

Materials:

-

1,6-anhydro-β-L-idopyranose

-

Aqueous acid (e.g., 1 M HCl or trifluoroacetic acid)

-

Ion-exchange resin (basic)

Procedure:

-

Dissolve 1,6-anhydro-β-L-idopyranose in the aqueous acid solution.

-

Heat the reaction mixture.

-

Monitor the progress of the hydrolysis by TLC.

-

Once the reaction is complete, cool the solution and neutralize the acid using a basic ion-exchange resin.

-

Filter the resin and wash it with water.

-

Lyophilize the combined filtrate and washings to obtain this compound as a syrup or a solid.

| Parameter | Value | Reference |

| Yield | High | General knowledge |

| Reaction Time | Varies (monitor by TLC) | General knowledge |

| Temperature | Elevated (e.g., 80-100 °C) | General knowledge |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Caption: Logical relationships of the key synthetic steps.

Conclusion

The stereoselective synthesis of this compound from D-Glucose is a challenging yet achievable process that relies on a series of well-established organic reactions. The protocols provided in this document offer a detailed guide for researchers to produce this rare sugar. Careful execution of each step and diligent monitoring of the reactions are crucial for achieving good yields and high purity of the final product. The availability of a reliable synthetic route to this compound will undoubtedly facilitate further research into its biological roles and potential therapeutic applications.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting Group Strategies for the Chemical Synthesis of L-Idose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-idose, a rare hexose (B10828440) and a C-5 epimer of D-glucose, is a critical carbohydrate building block for the synthesis of various biologically significant molecules, most notably the anticoagulant heparin and heparan sulfate (B86663) proteoglycans. Its synthesis is challenging due to the need for stereochemical control at multiple centers. This document provides detailed application notes and experimental protocols for key protecting group strategies in L-idose chemical synthesis, focusing on methods starting from the readily available D-glucose.

Introduction

The chemical synthesis of L-idose and its derivatives necessitates a robust and efficient protecting group strategy to selectively mask and unmask multiple hydroxyl groups. The choice of protecting groups is paramount for achieving high yields and regioselectivity, and for enabling the introduction of desired functionalities. Orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group in the presence of others, are particularly crucial for the multi-step synthesis of complex L-idose-containing oligosaccharides.

This document outlines two primary pathways for L-idose synthesis starting from D-glucose, highlighting the key intermediates and the protecting groups employed.

Primary Synthetic Pathways from D-Glucose:

-

Via Di-O-isopropylidene-L-idofuranose: This pathway involves the C-5 epimerization of a D-glucofuranose derivative. The isopropylidene groups serve as versatile protecting groups for the cis-diols.

-

Via 1,6-anhydro-β-L-idopyranose: This strategy utilizes a conformationally locked bicyclic intermediate, which allows for regioselective protection of the hydroxyl groups.

Pathway 1: Synthesis of L-Idose via Di-O-isopropylidene-L-idofuranose

This pathway commences with the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The key transformation is the inversion of configuration at C-5.

Figure 1. Synthetic workflow for L-idose via Di-O-isopropylidene intermediate.

Quantitative Data Summary

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | PCC, CH2Cl2 | ~85% | [1] |

| 2 | Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | NaBH4, EtOH | >90% | [1] |

| 3 | Selective deprotection to 1,2-O-isopropylidene-α-D-allofuranose | aq. AcOH | ~80% | [2] |

| 4 | Conversion to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Two steps from D-glucose | Not specified | [1] |

| 5 | Hydrolysis to L-Idose | Dowex 50W-X8 (H+) | High | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose from diacetone-α-D-glucose [1]

-

Oxidation: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 eq) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica (B1680970) gel, washing with DCM. Concentrate the filtrate under reduced pressure to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

-

Reduction: Dissolve the crude ketone in ethanol (B145695) and cool to 0°C. Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise. Stir for 1 hour at 0°C. Quench the reaction by adding acetone. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

-

Selective Deprotection and Epimerization: The conversion of the allo- intermediate to the L-ido-furanose can be achieved through a series of steps involving selective deprotection of the 5,6-acetonide, oxidation of the primary alcohol at C-6 to an aldehyde, and subsequent intramolecular cyclization which favors the L-ido configuration. A more direct two-step conversion from diacetone-α-D-glucose has also been reported.[1]

Protocol 2: Hydrolysis to L-Idose [2]

-

Dissolve 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in a mixture of water and a suitable organic co-solvent (e.g., acetone).

-

Add a strongly acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form).

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Filter off the resin and wash with water.

-

Concentrate the filtrate under reduced pressure to obtain L-idose.

Pathway 2: Synthesis of L-Idose via 1,6-anhydro-β-L-idopyranose

This pathway offers a conformationally rigid intermediate that allows for excellent regioselective protection of the hydroxyl groups. The 1,6-anhydro bridge is introduced early and removed at a later stage.

Figure 2. Synthetic workflow for L-idose derivatives via 1,6-anhydro intermediate.

Quantitative Data Summary

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Formation of 1,6-anhydro-β-L-idopyranose | Acidic hydrolysis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Excellent | [1] |

| 2a | Regioselective 2,4-di-O-benzylation | NaH, BnBr, DMF | ~60-70% | [1] |

| 2b | Regioselective 3-O-benzoylation | BzCl, pyridine | High | [1] |

| 3 | Removal of 1,6-anhydro bridge | Ac2O, cat. H2SO4 | High | [1] |

Experimental Protocols

Protocol 3: Synthesis of 1,6-anhydro-β-L-idopyranose [1]

-

Dissolve 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in aqueous acetic acid (e.g., 80%).

-

Heat the solution at reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield 1,6-anhydro-β-L-idopyranose.

Protocol 4: Regioselective Benzylation of 1,6-anhydro-β-L-idopyranose [1]

-

Dissolve 1,6-anhydro-β-L-idopyranose (1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C and add sodium hydride (NaH) (2.2 eq) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then add benzyl (B1604629) bromide (BnBr) (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-